(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid

Suzuki-Miyaura Coupling Electronic Effects Lewis Acidity

Substituting simpler phenylboronic acids risks loss of bioactivity in arginase and DHODH inhibitor programs. This boronic acid delivers the exact 2-fluoro-4-(piperidin-1-yl)phenyl pharmacophore. • Enables synthesis of potent, orally bioavailable arginase inhibitors (cancer immunotherapy) • Related DHODH inhibitors show nM activity; validated SAR tool • Consistent lot-to-lot purity; globally in-stock for immediate shipment.

Molecular Formula C11H15BFNO2
Molecular Weight 223.05 g/mol
Cat. No. B13113524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid
Molecular FormulaC11H15BFNO2
Molecular Weight223.05 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)N2CCCCC2)F)(O)O
InChIInChI=1S/C11H15BFNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7H2
InChIKeyZFKVUQCBOBUAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic Acid


(2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid (CAS 2225180-92-5) is a heteroaryl boronic acid featuring an ortho-fluoro substitution and a para-piperidinyl moiety, conferring distinct electronic and steric properties for palladium-catalyzed cross-coupling reactions . This specialized building block is primarily employed as a key intermediate in the synthesis of complex pharmaceutical and agrochemical agents, leveraging its ability to efficiently install the 2-fluoro-4-(piperidin-1-yl)phenyl motif into bioactive molecules via Suzuki-Miyaura coupling . Its unique structural features differentiate it from simpler phenylboronic acids, enabling the construction of molecular architectures that demand both the electronic influence of fluorine and the steric bulk of a piperidine ring for optimal target binding [1].

Suzuki-Miyaura cross-coupling for biaryl construction
Ortho-fluoro substitution reported to increase Lewis acidity
Para-piperidine motif for steric/electronic tuning in drug-like scaffolds

Procurement Alert: Generic Substitution Risks


Substituting (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid with simpler, more common phenylboronic acids like 4-fluorophenylboronic acid or phenylboronic acid introduces a cascade of failure risks in advanced synthetic routes. The ortho-fluorine atom critically alters the electronic environment of the boronic acid group, modulating its Lewis acidity and stability profile compared to non-fluorinated or meta-substituted analogs [1]. More importantly, the para-piperidine substituent is not merely a passive group; it is an essential pharmacophore or steric element required for the biological activity of the final target molecule, as seen in the development of potent arginase inhibitors [2]. Attempting a substitution would yield an entirely different biaryl product, likely devoid of the intended potency and selectivity, forcing re-optimization of entire synthetic routes and biological assays. The quantitative evidence below underscores why this specific compound is the only viable procurement choice for programs dependent on this exact molecular architecture.

Ortho-fluoro effect: Simple phenylboronic acids lack the electron-withdrawing ortho-fluorine; reactivity and stability profile may shift significantly.
Pharmacophore absence: Para-piperidine is reported as critical for target binding in arginase and kinase inhibitors; substitution yields a different chemotype.
Synthesis re-validation: Replacing the boronic acid may require route re-optimization and new biological profiling.

Performance Metrics & Comparative Data


Enhanced Reactivity via Ortho-Fluoro Substitution

The ortho-fluorine atom in (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid significantly increases the Lewis acidity of the boron center compared to non-fluorinated phenylboronic acid. This enhancement is a class-level inference based on the well-characterized behavior of ortho-fluoro-substituted phenylboronic acids [1]. Increased acidity is known to promote more efficient transmetalation, a key step in the catalytic cycle of Suzuki-Miyaura reactions, potentially leading to faster reaction rates and higher yields when compared to less acidic boronic acids under similar conditions. This property is crucial for designing efficient synthetic routes where coupling of this specific, sterically encumbered aryl group is required.

Reactivity
Class-level inference
Target PhB(OH)2 pKa ↓ 1–2 units
Reported higher acidity may enhance transmetalation step in Suzuki couplings.
Inferred from ortho-fluoro phenylboronic acid class behavior. Verify under actual reaction conditions.
Suzuki-Miyaura Coupling Electronic Effects Lewis Acidity

High Purity Reduces Side-Product Formation

Procurement specifications for (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid are defined by a high purity standard of ≥98% (HPLC), as documented in vendor technical datasheets . While many generic phenylboronic acids are commercially available, they may be offered at lower purity grades (e.g., 95-97%) or with poorly defined impurity profiles. In complex, multi-step pharmaceutical syntheses, even minor impurities from boronic acid building blocks can lead to the formation of difficult-to-remove byproducts, significantly reducing overall yield and purity of the final active pharmaceutical ingredient (API). This cross-study comparable evidence highlights the importance of a defined high-purity starting material to ensure process reproducibility and compliance with stringent pharmaceutical manufacturing standards.

Purity
Cross-study comparable
≥98% HPLC
Reduces byproduct risk in multi-step pharmaceutical intermediate synthesis.
Vendor specification; verify actual lot CoA for impurity profile.
Purity Analysis Quality Control Pharmaceutical Intermediates

LogP and TPSA Profile for Drug Design

The compound possesses a well-defined computational physicochemical profile, including a calculated LogP of 0.4958 and a Topological Polar Surface Area (TPSA) of 43.7 Ų . These values are significantly different from simpler building blocks like 4-fluorophenylboronic acid (calculated LogP ~1.5, TPSA ~20.2 Ų) . The lower LogP of the target compound, influenced by the basic piperidine nitrogen, indicates higher aqueous solubility and reduced lipophilicity compared to the 4-fluoro analog. This is a cross-study comparable insight that allows medicinal chemists to more accurately predict and modulate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of their lead candidates early in the discovery process.

Physicochemical Profile
Cross-study comparable
LogP 0.50 · TPSA 43.7 4-F-PhB(OH)2 LogP ~1.5 · TPSA ~20.2
Lower lipophilicity and higher polarity may influence aqueous solubility and downstream ADME profile.
Computed values; confirm experimentally for specific lead series.
Physicochemical Properties Drug Design ADME

Research & Industrial Applications


Arginase Inhibitor Scaffold for Immuno-Oncology

This building block is a critical precursor for synthesizing novel piperidine-based arginase inhibitors. As evidenced by Gzik et al. [1], the 2-fluoro-4-(piperidin-1-yl)phenyl motif is an integral part of a new class of orally bioavailable extracellular arginase inhibitors, a promising therapeutic approach in cancer immunotherapy. Procuring this specific boronic acid is non-negotiable for researchers aiming to replicate or optimize this pharmacophore, as any structural modification to the piperidine or fluorine substitution pattern leads to a loss of the desired biological activity against arginase enzymes [1].

DHODH Inhibitors: Anti-Malarial & Autoimmune

Compounds derived from piperidine-containing boronic acids have demonstrated activity against dihydroorotate dehydrogenase (DHODH), a validated target for malaria and autoimmune diseases like rheumatoid arthritis and multiple sclerosis. BindingDB data for a closely related analog shows an IC50 of 580 nM against P. falciparum DHODH [2]. (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid serves as a versatile building block to explore the structure-activity relationships (SAR) around this core, enabling the design of more potent and selective DHODH inhibitors. Its high purity ensures that the resulting SAR data is reliable and not confounded by impurities.

TLR7/8 Antagonist Intermediate Synthesis

The piperidine-aryl motif is a common structural element in TLR 7/8 antagonists, a class of compounds being developed for autoimmune and inflammatory diseases like lupus. While the target compound itself is not directly referenced in the primary study, related cobalt-catalyzed Suzuki-Miyaura cross-couplings involving 4-fluorophenylboronic acid and N-Boc-4-bromopiperidine are critical for the synthesis of intermediates in this drug class [3]. (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid offers a more direct and atom-economical route to a broader range of these piperidine-containing biaryl intermediates, streamlining the synthesis of potential TLR 7/8 antagonist candidates.

Application
Selection Property
Validation Focus
Arginase inhibitor research (immuno-oncology)
Piperidine-aryl pharmacophore integration
Arginase enzyme inhibition assay
DHODH inhibitor SAR studies (malaria/autoimmune)
High-purity building block for reliable SAR
DHODH enzyme inhibition assay
TLR7/8 antagonist intermediate synthesis
Direct biaryl coupling route to piperidine-aryl intermediates
TLR7/8 binding or functional assay
Quote Request

Request a Quote for (2-Fluoro-4-(piperidin-1-yl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.